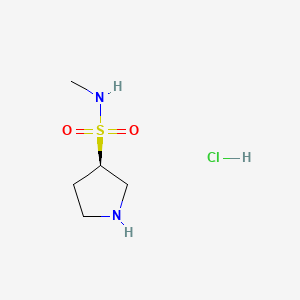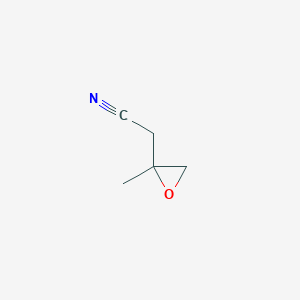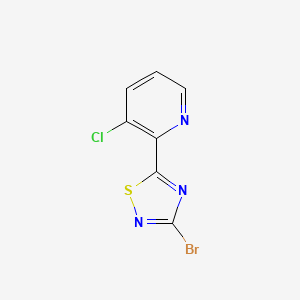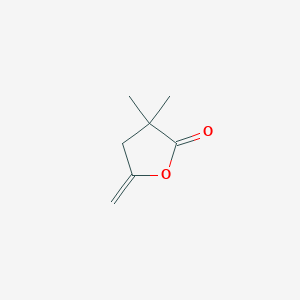
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is an organic compound that features both fluorine and iodine atoms on a phenyl ring, along with a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride typically involves the halogenation of a phenyl ring followed by the introduction of a hydrazine group. One common method includes the iodination of 2-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aryl group.
Applications De Recherche Scientifique
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or advanced composites.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The exact pathways involved would depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Iodophenyl)hydrazine hydrochloride
- (2-Fluorophenyl)hydrazine hydrochloride
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct reactivity and properties compared to compounds with only one type of halogen. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while iodine can facilitate certain types of coupling reactions .
Propriétés
Formule moléculaire |
C6H7ClFIN2 |
|---|---|
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
(2-fluoro-6-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H |
Clé InChI |
CNVVVQUNOJPYOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)NN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)



![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)

![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)



![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
